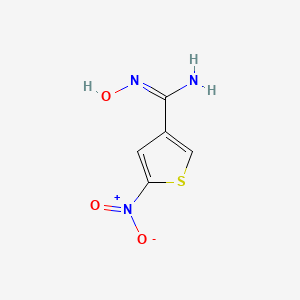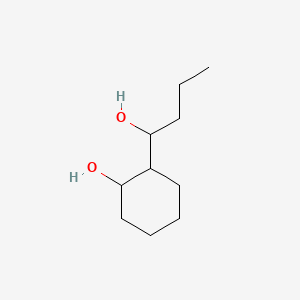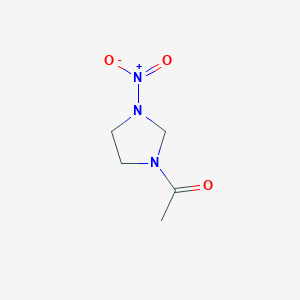![molecular formula C50H32FeO4P2 B13805624 (R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a ferrocene core flanked by two dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin moieties, making it a subject of interest in organometallic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphorus atoms in the dioxaphosphepin moieties can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus centers under mild conditions.
Major Products
Oxidation: Oxidation of the ferrocene core results in the formation of ferrocenium salts.
Substitution: Substitution reactions yield various phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Explored for its potential in creating high refractive index materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The ferrocene core can undergo redox reactions, making it useful in electronic applications. The dioxaphosphepin moieties can interact with biological molecules, potentially enabling targeted drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
- Dinaphtho[2,1-b:1′,2′-d]thiophenes
Uniqueness
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene stands out due to its ferrocene core, which imparts unique redox properties, and its dioxaphosphepin moieties, which offer versatile reactivity. This combination of features makes it particularly valuable in catalysis and materials science.
Propiedades
Fórmula molecular |
C50H32FeO4P2 |
|---|---|
Peso molecular |
814.6 g/mol |
InChI |
InChI=1S/2C25H16O2P.Fe/c2*1-5-11-20-17(7-1)14-16-23-24(20)22-15-13-18-8-2-6-12-21(18)25(22)27-28(26-23)19-9-3-4-10-19;/h2*1-16H; |
Clave InChI |
ZEKPVZIAEOXWNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
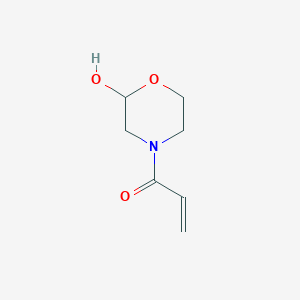
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)


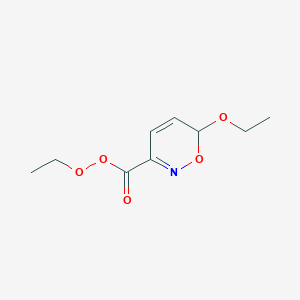
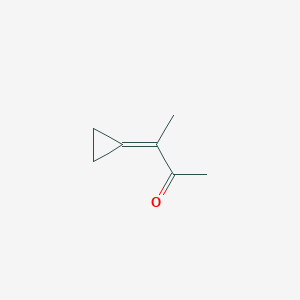

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
